molecular formula C9H11N B1604126 5-Methylisoindoline CAS No. 93282-20-3

5-Methylisoindoline

Cat. No.: B1604126
CAS No.: 93282-20-3
M. Wt: 133.19 g/mol
InChI Key: TZMYQGXSTSSHQV-UHFFFAOYSA-N
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Description

5-Methylisoindoline is an organic compound belonging to the isoindoline family Isoindolines are nitrogen-containing heterocycles characterized by a fused benzene and pyrrolidine ring system The presence of a methyl group at the fifth position of the isoindoline ring distinguishes this compound from other isoindoline derivatives

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylisoindoline typically involves the reduction of 5-methyl-1H-isoindole-1,3(2H)-dione. One common method includes the use of borane-tetrahydrofuran complex in tetrahydrofuran as a solvent. The reaction is carried out at temperatures ranging from 20 to 60 degrees Celsius. Following the reduction, the product is treated with hydrogen chloride in a mixture of tetrahydrofuran, methanol, and water at 0 degrees Celsius for one hour, followed by heating or refluxing .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as crystallization or chromatography are employed to obtain high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 5-Methylisoindoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding isoindole-1,3-dione derivatives.

    Reduction: Reduction reactions can further modify the isoindoline ring system.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoindoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as borane-tetrahydrofuran complex and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions under conditions such as reflux or catalysis.

Major Products: The major products formed from these reactions include various substituted isoindoline derivatives, which can be further utilized in the synthesis of complex organic molecules.

Scientific Research Applications

5-Methylisoindoline has found applications in several scientific research areas:

Comparison with Similar Compounds

    Isoindoline: The parent compound without the methyl group at the fifth position.

    5-Methylisoindole: A similar compound with a different ring structure.

    Phthalimide: An isoindoline derivative with a carbonyl group at the first and third positions.

Uniqueness: 5-Methylisoindoline is unique due to the presence of the methyl group at the fifth position, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

5-methyl-2,3-dihydro-1H-isoindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N/c1-7-2-3-8-5-10-6-9(8)4-7/h2-4,10H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZMYQGXSTSSHQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CNC2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20630525
Record name 5-Methyl-2,3-dihydro-1H-isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20630525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93282-20-3
Record name 5-Methyl-2,3-dihydro-1H-isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20630525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-2,3-dihydro-1H-isoindole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The 4-methylphthalimide (1.8 g) obtained above was suspended in tetrahydrofuran (3 ml), then 1 N borane tetrahydrofuran complex (30 ml) was added thereto at room temperature and stirred overnight at 60° C. The mixture was cooled to 0° C., then methanol (2.8 ml) and 6 N hydrochloric acid (3.2 ml) were added thereto, and the mixture was refluxed for 1 hour. The reaction mixture was cooled to 0° C., then 6 N sodium hydroxide solution was added thereto, and the reaction solution was extracted with ethyl acetate and then the extract was dried over sodium sulfate anhydrous. The resulting product was concentrated under reduced pressure, and the residue was purified by column chromatography (eluting solvent; dichloromethane→dichloromethane:methanol 10:1→5:1) to give the title compound (400 mg, Y.:27%).
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step Two
Quantity
3.2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Four
Yield
27%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methylisoindoline
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5-Methylisoindoline
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5-Methylisoindoline
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5-Methylisoindoline
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5-Methylisoindoline

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